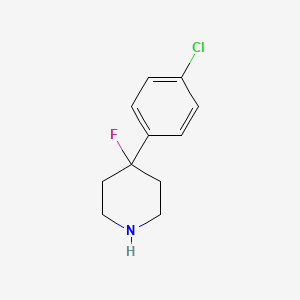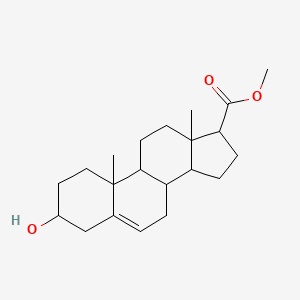
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is a chiral compound that features a tetrahydropyran ring fused to a pyrrolidine ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized using the Paal-Knorr pyrrole condensation method, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Coupling of the Two Rings:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective catalysts, solvents, and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and modulators of NMDA receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex molecules, enabling the construction of various oxacycles and heterocycles.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor modulation.
Mecanismo De Acción
The mechanism of action of (2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: As an inhibitor of SSAO, the compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the levels of biogenic amines in the body.
Receptor Modulation: The compound can modulate NMDA receptors by binding to specific sites, influencing the receptor’s activity and affecting neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-pyran-4-one: A similar compound with a six-membered oxygen-containing heterocycle, used in organic synthesis and medicinal chemistry.
Tetrahydro-4H-thiopyran-4-one: Another similar compound with a sulfur atom in the ring, used in the synthesis of stable free radicals and biologically active substances.
Uniqueness
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a tetrahydropyran and pyrrolidine ring, which confer distinct chemical and biological properties. Its ability to inhibit SSAO and modulate NMDA receptors sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(2S)-1-(oxan-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
VPEJNVLGEJBYLH-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](N(C1)C2CCOCC2)C(=O)O |
SMILES canónico |
C1CC(N(C1)C2CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methanone, [4-(3-azetidinyl)-1-piperazinyl]cyclopropyl-](/img/structure/B8745599.png)



![chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B8745620.png)





